An In-depth Technical Guide to 4,4'-Bis(hydroxymethyl)biphenyl (CAS 1667-12-5)
An In-depth Technical Guide to 4,4'-Bis(hydroxymethyl)biphenyl (CAS 1667-12-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral data, and safety information for 4,4'-Bis(hydroxymethyl)biphenyl. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for its synthesis are provided.
Core Properties and Data
4,4'-Bis(hydroxymethyl)biphenyl is a biphenyl derivative characterized by the presence of two hydroxymethyl groups at the 4 and 4' positions. This symmetrical structure imparts specific physical and chemical properties that make it a valuable building block in various chemical syntheses.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 1667-12-5 | [1][2][3][4][5] |
| Molecular Formula | C₁₄H₁₄O₂ | [1][2][3][5] |
| Molecular Weight | 214.26 g/mol | [1][2][3] |
| Appearance | White to light yellow powder or crystals | [5] |
| Melting Point | 191-192 °C | [3] |
| Boiling Point | 416.34 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.175 g/cm³ (Predicted) | [3] |
| Solubility | Sparingly soluble in water; almost transparent in hot ethanol. | [3][5] |
| pKa | 14.01 ± 0.10 (Predicted) | [5] |
| LogP | 2.33820 (Predicted) | [3] |
| Flash Point | 204.517 °C (Predicted) | [3] |
Spectral Data
| Spectrum Type | Data Highlights | Source(s) |
| ¹³C NMR | Spectra available on SpectraBase. | [2][6] |
| Mass Spectrometry (GC-MS) | Top Peak (m/z): 214; 2nd Highest: 155; 3rd Highest: 165. | [2] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available on SpectraBase. | [2] |
| ¹H NMR | No specific experimental data found in the public domain. |
Synthesis and Experimental Protocols
Two primary methods for the synthesis of 4,4'-Bis(hydroxymethyl)biphenyl are documented, both involving the reduction of a biphenyl derivative.
Method 1: Reduction of 4,4'-Bis(methoxycarbonyl)biphenyl
This protocol details the synthesis of 4,4'-Bis(hydroxymethyl)biphenyl via the reduction of 4,4'-bis(methoxycarbonyl)biphenyl using lithium aluminum hydride (LiAlH₄).[6]
Experimental Protocol:
-
Preparation of LiAlH₄ Solution: In a 2-liter flask equipped with a mechanical stirrer, condenser, addition funnel, and heating bath, dissolve 789 mg (20.8 mmol) of LiAlH₄ in 150 ml of anhydrous tetrahydrofuran (THF).
-
Preparation of Ester Solution: Dissolve 7.5 g (27.7 mmol) of 4,4'-bis(methoxycarbonyl)biphenyl in 500 ml of anhydrous THF and heat the solution to 50 °C.
-
Reaction: Under an inert atmosphere, add the heated ester solution dropwise to the LiAlH₄ solution over 1 hour while maintaining the reaction temperature at 50 °C with continuous stirring.
-
Reaction Completion: After the addition is complete, continue stirring at 50 °C for an additional 30 minutes.
-
Quenching: Cool the reaction mixture to room temperature and carefully add 15 ml of a THF/H₂O (80:20) mixture to quench the excess LiAlH₄.
-
Filtration and Washing: Filter the reaction mixture through a Septum G2 filter and wash the precipitate with ethanol (3 x 100 ml).
-
Workup: Combine the filtrate and washings and evaporate to dryness under vacuum at 40 °C. Redissolve the residue in 100 ml of hot acetone (50 °C), filter to remove any insoluble matter, dry the filtrate with anhydrous Na₂SO₄, and evaporate to dryness again.
-
Yield: This procedure is reported to yield 5.74 g of 4,4'-Bis(hydroxymethyl)biphenyl (96.6% molar yield).
Below is a workflow diagram illustrating this synthesis process.
Caption: Workflow for the synthesis of 4,4'-Bis(hydroxymethyl)biphenyl.
Method 2: Hydrolysis of 4,4'-Bis(acetoxymethyl)biphenyl
An alternative synthesis route involves the hydrolysis of 4,4'-bis(acetoxymethyl)biphenyl using sodium hydroxide.
Experimental Protocol:
-
Reaction Setup: Reflux a mixture of 0.1 moles of 4,4'-bis(acetoxymethyl)biphenyl, 0.4 moles of sodium hydroxide (as a 23% aqueous solution), and 50 ml of ethanol for 3 hours with stirring.
-
Workup: Filter the reaction mixture, wash the precipitate with water, and dry to yield the product.
-
Yield: This method is reported to yield 0.08 moles of the product (80% of the theoretical yield).
Biological Activity and Toxicological Profile
Research on other biphenyl derivatives has indicated a range of biological activities, including potential endocrine-disrupting effects.[7] However, it is crucial to note that the biological activity of biphenyl compounds is highly dependent on their specific substitution patterns.
General toxicological reviews of biphenyl indicate that it can be metabolized in vivo to various hydroxylated derivatives.[8][9] The primary routes of elimination are through urine and feces.[8]
Safety and Handling
4,4'-Bis(hydroxymethyl)biphenyl is classified as a substance that can cause serious eye damage.[2] Appropriate personal protective equipment, including safety goggles, gloves, and protective clothing, should be worn when handling this compound.[4][10][11]
GHS Hazard Information:
-
Pictogram: GHS05 (Corrosion)[2]
-
Signal Word: Danger[2]
-
Hazard Statement: H318 - Causes serious eye damage.[2]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
For detailed safety and handling information, it is recommended to consult the full Safety Data Sheet (SDS) from the supplier.[4][12]
Applications
4,4'-Bis(hydroxymethyl)biphenyl serves as a versatile intermediate in organic synthesis. Its primary documented application is as a cross-linking agent in the production of epoxy resins, where it enhances the mechanical and thermal properties of the resulting polymer.[5] It is also used as a building block in the synthesis of liquid crystals.[5]
References
- 1. Estrogenic activity of bis(4-hydroxyphenyl)methanes with cyclic hydrophobic structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4,4'-Bis(hydroxymethyl)biphenyl | C14H14O2 | CID 611786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In silico binding of 4,4'-bisphenols predicts in vitro estrogenic and antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo estrogenic potential of 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene, an active metabolite of bisphenol A, in uterus of ovariectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. spectrabase.com [spectrabase.com]
- 7. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4,4'-Biphenol(92-88-6) 1H NMR spectrum [chemicalbook.com]
- 10. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437) [hmdb.ca]
- 12. rsc.org [rsc.org]
